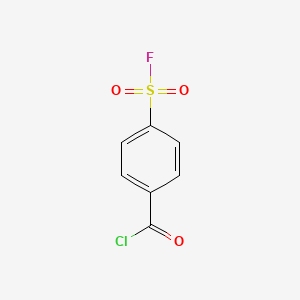

4-(Fluorosulfonyl)benzoyl chloride

描述

Contextualization within Halobenzoyl Chlorides and Fluorosulfonyl Compounds

4-(Fluorosulfonyl)benzoyl chloride belongs to two significant classes of chemical compounds: halobenzoyl chlorides and fluorosulfonyl compounds.

Halobenzoyl Chlorides: As a derivative of benzoyl chloride, this compound is part of the acyl chloride family. wikipedia.org Benzoyl chlorides are common reagents in organic synthesis, primarily used to introduce a benzoyl group into molecules. wikipedia.org They readily react with nucleophiles like alcohols to form esters and with amines to form amides. wikipedia.org The "halo" prefix indicates the presence of a halogen on the benzene (B151609) ring. In this case, while the chlorine is part of the acyl chloride group, the fluorine is part of the sulfonyl group, making its classification unique. The reactivity of the acyl chloride group is a key feature, making it a focal point for reactions such as Friedel-Crafts acylation. wikipedia.org The synthesis of substituted benzoyl chlorides is a well-established area of organic chemistry. orgsyn.orgorgsyn.org

Fluorosulfonyl Compounds: The fluorosulfonyl (-SO₂F) group has emerged as a privileged functional group in chemical biology, drug discovery, and materials science. rsc.orgrsc.orgacs.org Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a fine balance of stability and reactivity. rsc.org They are notably stable in aqueous environments but can react selectively with specific amino acid residues in proteins, such as serine, tyrosine, and lysine (B10760008), making them excellent "warheads" for covalent inhibitors and probes. rsc.org The development of new methods to introduce the -SO₂F group, including through the use of fluorosulfonyl radicals, is an active area of research, highlighting the group's importance. rsc.orgresearchgate.netspringernature.com

This compound is distinctive because it incorporates the acute reactivity of an acyl chloride with the unique covalent modifying potential of a sulfonyl fluoride (B91410). This duality allows for sequential or orthogonal chemical modifications, setting it apart from simpler monofunctional reagents.

Significance in Modern Synthetic Methodologies

The dual functionality of this compound makes it a significant reagent in modern synthetic strategies that aim for efficiency and molecular complexity. nih.govnature.com Its utility is particularly evident in several areas:

Bifunctional Linkers and Probes: The compound can act as a bridge between two different molecular entities. The acyl chloride can react with one substrate, and the sulfonyl fluoride can be used to target another, often a biological macromolecule. This has been demonstrated in the synthesis of an irreversible adenosine (B11128) A₁ antagonist, where the benzoyl group is part of the core structure. sigmaaldrich.comscbt.comchemicalbook.com

Click Chemistry: The sulfonyl fluoride group is a key player in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a category of reactions designated as "click chemistry" by K. B. Sharpless. acs.orgtcichemicals.com Click chemistry reactions are characterized by high yields, simple reaction conditions, and minimal byproducts. tcichemicals.comalliedacademies.org The ability of the -SO₂F group to undergo this type of highly reliable ligation chemistry makes this compound a valuable building block for constructing complex molecular architectures and for use in bioconjugation. sigmaaldrich.comresearchgate.net

Protecting Group Chemistry: In multi-step syntheses, protecting groups are often necessary to mask a reactive functional group while another part of the molecule is being modified. organic-chemistry.orgcarlroth.com The benzoyl group, introduced via the acyl chloride, can serve as a protecting group for alcohols, for example. wikipedia.org The presence of the second reactive handle (the sulfonyl fluoride) on the same molecule offers advanced strategic possibilities for complex synthetic pathways.

Evolution of Research Perspectives on Bifunctional Reagents

The approach to organic synthesis has increasingly shifted towards strategies that build molecular complexity with greater efficiency and atom economy. nih.govnature.comresearchgate.net Bifunctional reagents are central to this evolution. nih.govthieme-connect.comiupac.org

Research has evolved from simply using reagents with two similar reactive groups to designing "orthogonal" bifunctional reagents, where the two functional groups have distinct reactivities and can be addressed under different reaction conditions. This compound is a prime example of this advanced design. The acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, while the sulfonyl fluoride is more stable, reacting under specific conditions or with particular targets, such as the active site of an enzyme. rsc.org This allows chemists to perform sequential reactions with a high degree of control.

This strategic evolution leverages bifunctional reagents not just as simple linkers but as sophisticated instruments for C-H functionalization, cross-coupling reactions, and the development of complex chemical probes, driving innovation in both chemistry and biology. nih.govnature.comresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-fluorosulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTAYFNTRRLWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193197 | |

| Record name | 4-(Fluorosulphonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-55-1 | |

| Record name | 4-(Fluorosulfonyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Fluorosulfonyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-55-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Fluorosulphonyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluorosulphonyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(FLUOROSULFONYL)BENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2CX4GK6KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Fluorosulfonyl Benzoyl Chloride

Precursor-Based Synthesis Pathways

The creation of 4-(fluorosulfonyl)benzoyl chloride often begins with precursors that already contain either the fluorosulfonyl or the benzoyl moiety, which is then chemically modified to yield the final product.

Routes Involving Fluorosulfonic Acid Precursors

One direct method involves the modification of compounds already possessing the fluorosulfonyl group. A common precursor in this category is 4-(fluorosulfonyl)benzoic acid. The synthesis is achieved by converting the carboxylic acid group of this precursor into an acyl chloride. This transformation is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction involves heating 4-(fluorosulfonyl)benzoic acid with thionyl chloride, which effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom (-Cl), yielding this compound.

Derivations from Benzoic Acid and Related Chlorides

Alternatively, synthesis can commence from benzoic acid or its derivatives. This pathway requires the introduction of the fluorosulfonyl group onto the benzene (B151609) ring. A typical sequence starts with the chlorosulfonation of benzoic acid. In this step, benzoic acid is treated with chlorosulfonic acid (ClSO₃H) to produce 4-(chlorosulfonyl)benzoic acid. This intermediate is then converted to this compound. The process can also involve the initial conversion of benzoic acid to benzoyl chloride, followed by chlorosulfonation and subsequent fluorination to achieve the desired product.

Another related precursor is 4-(chlorosulfonyl)benzoic acid, which can be directly fluorinated to yield 4-(fluorosulfonyl)benzoic acid, followed by chlorination of the carboxylic acid group.

Multi-Step Reaction Sequences for Targeted Synthesis

More complex, multi-step syntheses are also employed, often starting from more readily available materials. One such pathway begins with 4-aminobenzoic acid. chemicalbook.com This process involves a two-step sequence: chemicalbook.com

Diazotization of the amino group of 4-aminobenzoic acid, followed by a reaction that introduces the fluorosulfonyl group. This is typically achieved using reagents like tetrafluoroboric acid and tert-butylnitrite. chemicalbook.com

The resulting intermediate, 4-(fluorosulfonyl)benzoic acid, is then chlorinated, commonly with thionyl chloride at elevated temperatures (e.g., 75 °C), to form the final product, this compound. chemicalbook.com

This multi-step approach allows for the targeted construction of the molecule from a different class of starting materials.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and purity of this compound synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the choice and stoichiometry of reagents.

For instance, in the chlorination of 4-(fluorosulfonyl)benzoic acid using thionyl chloride, controlling the temperature is critical. The reaction is often performed at reflux to ensure completion, but excessive heat can lead to the formation of by-products. The removal of excess thionyl chloride, often by distillation, is a crucial step for isolating a pure product.

In multi-step syntheses, the conditions for each step must be carefully controlled. During the diazotization of 4-aminobenzoic acid, for example, reactions are typically run at low temperatures (0 - 20 °C) to ensure the stability of the diazonium salt intermediate. chemicalbook.com The subsequent reaction to introduce the sulfonyl group may require heating for several hours under an inert atmosphere to maximize the yield. chemicalbook.com The use of specific solvents can also influence the reaction outcome; for example, isopropyl acetate has been used as a solvent in related syntheses involving thionyl chloride.

Table 1: Comparison of Synthetic Precursors and Key Reagents

| Starting Material | Key Intermediate(s) | Key Reagents |

|---|---|---|

| 4-(Fluorosulfonyl)benzoic acid | N/A | Thionyl chloride |

| Benzoic acid | 4-(Chlorosulfonyl)benzoic acid | Chlorosulfonic acid, Thionyl chloride |

| 4-Aminobenzoic acid | 4-(Fluorosulfonyl)benzoic acid | Tetrafluoroboric acid, tert-Butylnitrite, Thionyl chloride |

| 4-(Chlorosulfonyl)benzoic acid | 4-(Fluorosulfonyl)benzoic acid | Fluorinating agent, Thionyl chloride |

Scalability Considerations in Laboratory and Industrial Synthesis

Translating a synthetic route for this compound from a laboratory setting to an industrial scale introduces several challenges.

Reagent Handling and Safety: Many reagents used in these syntheses, such as thionyl chloride and chlorosulfonic acid, are corrosive and react vigorously with water, releasing hazardous gases like HCl and SO₂. Industrial-scale operations require specialized equipment and stringent safety protocols for the storage, handling, and reaction of these chemicals.

Process Control and Heat Management: The reactions, particularly chlorosulfonation and chlorination with thionyl chloride, are often exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions and the formation of impurities. This involves the use of jacketed reactors with precise temperature control.

Work-up and Purification: Isolating the final product in high purity is a key industrial consideration. The compound is sensitive to moisture and hydrolyzes in water. guidechem.comechemi.com Therefore, work-up procedures must be conducted under anhydrous conditions. Purification methods like vacuum distillation are employed to achieve the desired purity, with boiling points reported around 96-97 °C at 0.7 mmHg. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Reactivity and Reaction Mechanisms of 4 Fluorosulfonyl Benzoyl Chloride

Electrophilic Character of the Benzoyl Chloride Moiety

The benzoyl chloride functional group is a classic example of an acyl chloride, characterized by a highly electrophilic carbonyl carbon. This electrophilicity is the driving force behind its participation in a variety of nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives, including acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism: addition of a nucleophile to the carbonyl carbon, followed by elimination of a leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com In the case of 4-(fluorosulfonyl)benzoyl chloride, the chloride ion is the leaving group.

The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is typically unstable and readily collapses, reforming the carbon-oxygen double bond and expelling the chloride ion. youtube.com This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile. masterorganicchemistry.com The reactivity of the acyl chloride is such that it is more reactive than other carboxylic acid derivatives like anhydrides, esters, and amides, allowing for their synthesis from the acyl chloride. libretexts.org

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

This compound readily reacts with oxygen-based nucleophiles such as alcohols and phenols. echemi.comchemicalbook.com These reactions, often referred to as alcoholysis, result in the formation of esters. The general mechanism follows the nucleophilic acyl substitution pathway described previously, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile.

For example, the reaction of this compound with an alcohol, such as 2-propanol, yields the corresponding isopropyl benzoate (B1203000) derivative. libretexts.org These reactions are typically carried out in the presence of a weak base, like pyridine, to neutralize the hydrochloric acid byproduct. youtube.com The compound is noted to be incompatible with water and alcohols, as it hydrolyzes in water to produce acidic gas. echemi.comchemicalbook.com

Reactions with Nitrogen Nucleophiles (e.g., Amines, Amino Acids)

Similar to its reactivity with oxygen nucleophiles, this compound reacts with nitrogen-containing nucleophiles like amines and amino acids to form amides. echemi.com This process, known as aminolysis, is a common method for synthesizing amides. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then eliminates the chloride ion.

A notable application of this reactivity is the use of this compound in the synthesis of complex biologically active molecules. For instance, it has been employed as a reagent in the synthesis of an irreversible adenosine (B11128) A1 antagonist. chemicalbook.comscbt.comsigmaaldrich.comscientificlabs.co.uk

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.orgnumberanalytics.com This electrophilic aromatic substitution reaction typically employs an acyl chloride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com

In this reaction, the Lewis acid coordinates to the chlorine atom of the benzoyl chloride moiety, generating a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and an aromatic ketone as the product. numberanalytics.comyoutube.com Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.org Solvent-free Friedel-Crafts acylation of fluorobenzene (B45895) with benzoyl chloride has been investigated using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃). sioc-journal.cn

Reactivity of the Fluorosulfonyl Group (-SO₂F)

The fluorosulfonyl group (-SO₂F) of this compound possesses a unique reactivity profile that has been harnessed in the field of "click chemistry."

Role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, valued for its efficiency and the stability of the resulting linkages. sigmaaldrich.comasu.edu The fluorosulfonyl group is a key player in SuFEx reactions, acting as a "hub" for connecting molecular building blocks. nih.gov Unlike sulfonyl chlorides, which can undergo reduction, sulfonyl fluorides react chemoselectively at the sulfur atom, making them ideal for reliable bond formation. sigmaaldrich.comasu.edu

The SuFEx reaction involves the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, typically an alcohol or an amine. nih.govacs.org This process is often catalyzed by bases or other activating agents. nih.govnih.gov The exceptional stability of the S-F bond, combined with its selective reactivity under specific conditions, makes sulfonyl fluorides like this compound valuable reagents in materials science, chemical biology, and drug discovery. sigmaaldrich.com The orthogonality of SuFEx with other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the sequential and independent formation of different linkages within the same molecule. nih.gov Recent advancements have focused on accelerating SuFEx reactions, for example, by using a combination of the base BTMG and the additive HMDS to enable the direct use of alcohols as nucleophiles. nih.govcshl.edu

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 46-48 °C |

| Boiling Point | 96-97 °C at 0.7 mmHg |

| Molecular Weight | 222.62 g/mol |

| CAS Number | 402-55-1 |

| Linear Formula | FSO₂C₆H₄COCl |

Generation and Reactivity of Fluorosulfonyl Radicals

The fluorosulfonyl radical (•SO2F) is a highly reactive intermediate that has gained attention for its role in the synthesis of sulfonyl fluorides. While direct generation from the robust S-F bond in this compound is challenging due to its high bond dissociation energy, the principles of its formation from other precursors, such as sulfuryl chloride fluoride (FSO2Cl), are well-established and provide insight into its potential reactivity.

Methods for generating sulfonyl radicals, in general, often employ photoredox catalysis or electrochemical means. mdpi.com For instance, visible-light-activated photocatalysts can initiate the formation of sulfonyl radicals from sulfonyl chlorides. mdpi.com This process typically involves a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and generation of the corresponding sulfonyl radical. These radicals are electrophilic and readily add to unsaturated systems like alkenes and alkynes. mdpi.comsigmaaldrich.com

The fluorosulfonyl radical, specifically, can be generated from FSO2Cl under photoinduced or electrochemical conditions. mdpi.com Once formed, this radical can participate in various addition reactions. The stability and reactivity of the fluorosulfonyl radical are of significant interest in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click reactions. scirp.org

Interplay Between Benzoyl Chloride and Fluorosulfonyl Reactivities

The presence of two distinct reactive sites on this compound—the highly electrophilic benzoyl chloride and the more robust sulfonyl fluoride—allows for chemoselective reactions. The significant difference in reactivity between these two groups is a key feature of the molecule's chemical behavior.

The benzoyl chloride group is a classic acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and water. This reactivity is significantly greater than that of the sulfonyl fluoride group. Sulfonyl fluorides are known for their remarkable stability; they are generally resistant to hydrolysis and are less reactive towards common nucleophiles compared to their sulfonyl chloride counterparts. mit.edu This differential reactivity allows the benzoyl chloride to be selectively targeted while leaving the sulfonyl fluoride group intact.

A practical example of this chemoselectivity is the use of this compound in the synthesis of an irreversible adenosine A1 antagonist. libretexts.orgscbt.com In this synthesis, the benzoyl chloride moiety selectively reacts with a hydroxyl group on a precursor molecule to form an ester linkage, demonstrating the orthogonal reactivity of the two functional groups. The sulfonyl fluoride remains available for subsequent transformations, such as SuFEx reactions, making this compound a valuable bifunctional linker in medicinal chemistry and materials science.

The following table summarizes the expected differential reactivity with common nucleophiles:

| Nucleophile | Reactivity with Benzoyl Chloride Moiety | Reactivity with Sulfonyl Fluoride Moiety |

| Amines | High (forms amides) | Low (requires specific activation/catalysis) |

| Alcohols | High (forms esters) | Very Low |

| Water | High (hydrolyzes to carboxylic acid) | Very Low (hydrolytically stable) |

This selective reactivity makes this compound a useful building block for creating complex molecules and polymers. For instance, in interfacial polymerization, a diacid chloride is reacted with a diamine to form a polyamide. mit.eduresearchgate.net Theoretically, this compound could be used in such a process to create polyamides with pendant sulfonyl fluoride groups, which could then be further functionalized.

Mechanistic Investigations of Complex Transformations

While specific, in-depth mechanistic studies on complex transformations involving this compound are not extensively documented in the literature, the principles of related reactions provide a framework for understanding its potential behavior. The dual functionality of the molecule suggests its utility in cascade reactions or in the synthesis of polymers where the two groups react under different conditions.

For example, in a hypothetical polymerization reaction, the benzoyl chloride could first undergo polycondensation with a diamine at low temperature to form a polyamide. The resulting polymer would possess pendant fluorosulfonyl groups. These groups, being relatively inert under the initial polymerization conditions, could then be subjected to a second, different set of reaction conditions to induce further transformations. This might involve a SuFEx reaction with a different set of nucleophiles, potentially leading to cross-linking or the introduction of new functionalities.

The mechanism of such a two-stage process would be a sequence of well-understood individual reactions:

Polyamide Formation: A standard nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrogen chloride. scirp.orgscirp.org

Sulfonyl Fluoride Modification: A subsequent SuFEx reaction, which typically requires a catalyst or specific conditions to proceed. This involves the nucleophilic attack on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion.

The ability to perform these reactions sequentially without interference is a testament to the significant difference in the electrophilicity and stability of the benzoyl chloride and sulfonyl fluoride groups. This controlled, stepwise reactivity is a cornerstone of modern polymer and materials synthesis, allowing for the construction of well-defined, functional architectures.

Derivatization Strategies Utilizing 4 Fluorosulfonyl Benzoyl Chloride

Design and Synthesis of Functionalized Derivatives

The design of functionalized derivatives using 4-(fluorosulfonyl)benzoyl chloride primarily leverages its dual reactivity. The benzoyl chloride moiety readily reacts with nucleophiles such as amines and alcohols, forming stable amide or ester linkages. This reaction is often the first step in incorporating the fluorosulfonylbenzoyl group into a larger molecule. The sulfonyl fluoride (B91410) group, on the other hand, is a key electrophile that can form a covalent bond with specific amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine (B10760008), leading to irreversible inhibition.

The synthesis of these derivatives typically involves a multi-step process. For instance, in the creation of targeted probes, a pharmacophore responsible for initial binding to a biological target is first linked to this compound. This can be achieved through standard coupling reactions. The resulting molecule combines the selective binding properties of the pharmacophore with the covalent bonding capability of the sulfonyl fluoride group.

Benzoylation of Amines and Amino Acids for Enhanced Analytical Detection

Benzoylation, a process that introduces a benzoyl group into a molecule, is a widely used derivatization technique in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS). nih.gov Using this compound as a derivatizing agent offers the advantages of the benzoylation reaction while also introducing a unique tag for detection. The benzoylation of primary and secondary amines, as well as phenolic alcohols, is a common application. nih.gov

The derivatization process improves the chromatographic retention of polar analytes on reversed-phase columns and enhances their ionization efficiency, leading to better sensitivity and selectivity in LC-MS analysis. chromatographyonline.comnih.gov The reaction is typically fast, often completed in under a minute at room temperature, and the resulting derivatives are stable. chromatographyonline.com

Optimization of Derivatization Conditions

The efficiency of the benzoylation reaction is influenced by several factors, including the choice of base, base concentration, and the concentration of the benzoylating reagent. nih.gov The reaction is typically carried out under basic conditions, as this facilitates the nucleophilic attack of the amine on the benzoyl chloride. chromatographyonline.com While sodium tetraborate (B1243019) has been used, sodium carbonate is often preferred as it can lead to more sensitive detection for many analytes. chromatographyonline.com

The concentration of benzoyl chloride is also a critical parameter. Studies have shown that varying the percentage of the reagent can significantly impact the signal intensity in LC-MS analysis. For example, for the derivatization of amines, a 2% benzoyl chloride solution has been found to provide maximum signal, with higher concentrations leading to a decrease in signal. nih.gov The choice of base can also influence the optimal concentration of the benzoylating agent. nih.gov

Applicability Across Diverse Substrates

Benzoyl chloride and its derivatives have been successfully used to derivatize a wide range of small molecules in various biological matrices. This includes the analysis of neurochemicals in samples such as rat microdialysate, human cerebrospinal fluid, and human serum. nih.govnih.gov The technique has also been applied to fly tissue homogenate and hemolymph, demonstrating its versatility across different model systems. nih.govnih.gov Furthermore, benzoylation has been employed for the analysis of lipid classes, where it has been shown to improve the detection of monoacylglycerols, diacylglycerols, and sphingoid bases. nih.gov The derivatization is not limited to amines and phenols, as it can also react with hydroxyl groups, including those on ribose. nih.govchromatographyonline.com

Construction of Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable building block for the construction of complex molecular architectures with specific biological functions. A prime example is its use in the synthesis of irreversible ligands for G protein-coupled receptors (GPCRs). nih.govnih.gov In this context, the molecule is used to link a known pharmacophore, which provides the initial binding affinity and selectivity for the target receptor, to the reactive sulfonyl fluoride group.

The synthesis often involves the reaction of the benzoyl chloride moiety with a hydroxyl or amino group on a linker attached to the pharmacophore. This creates a stable ester or amide bond, respectively, and results in a molecule that can first bind to the receptor and then form a covalent bond with a nearby nucleophilic amino acid residue. This strategy has been particularly successful in the development of irreversible antagonists for adenosine (B11128) receptors. nih.govnih.gov

Development of Irreversible Ligands and Probes

The sulfonyl fluoride group of this compound is a key feature in the design of irreversible ligands and chemical probes. rsc.org Irreversible ligands, which form a permanent covalent bond with their target, can offer advantages over reversible ligands, including increased potency and a longer duration of action. nih.gov The sulfonyl fluoride moiety is an attractive electrophile for this purpose as it is relatively stable in aqueous solution but can react with specific nucleophilic residues on a protein once brought into close proximity by the binding of the pharmacophore. rsc.org

These probes are invaluable tools in chemical biology for identifying and characterizing protein targets, studying enzyme function, and for drug discovery. nih.gov

Synthesis of Irreversible Adenosine A1 Antagonists

A significant application of this compound is in the synthesis of irreversible antagonists for the adenosine A1 receptor. nih.govnih.govsigmaaldrich.comsigmaaldrich.com These antagonists are designed to selectively and permanently block the A1 receptor, which is involved in various physiological processes.

The synthesis of these antagonists typically involves the reaction of this compound with a xanthine-based pharmacophore that has a high affinity for the A1 receptor. nih.govnih.gov For example, 8-cyclopentyl-3-(3-hydroxypropyl)-1-propylxanthine can be reacted with this compound to yield an irreversible antagonist where the two components are linked by an ester bond. nih.gov Researchers have also explored replacing the ester linkage with more stable functionalities, such as amides, to improve the stability of the resulting antagonists. nih.gov These studies have shown that the nature of the linker between the xanthine (B1682287) pharmacophore and the 4-fluorosulfonylphenyl group can significantly affect the affinity and irreversible binding characteristics of the antagonist. nih.gov

Design of Enzyme Inhibitors

This compound serves as a versatile reagent in the design of enzyme inhibitors, particularly those that form covalent bonds with their target enzymes. The presence of the highly reactive sulfonyl fluoride group allows for the creation of irreversible inhibitors that can provide valuable insights into enzyme mechanism and serve as potential therapeutic agents.

A notable example of this is the design of inhibitors for S-adenosylhomocysteinase (SAHase). SAHase is a key enzyme in cellular metabolism, responsible for the hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. Its inhibition can have significant effects on methylation reactions essential for various cellular processes.

Researchers have synthesized 5'-[p-(Fluorosulfonyl)benzoyl]adenosine, a derivative of this compound, to probe the active site of rat liver S-adenosylhomocysteinase. This compound was found to be a potent inactivator of the enzyme. nih.gov

The inactivation of SAHase by 5'-[p-(Fluorosulfonyl)benzoyl]adenosine follows pseudo-first-order kinetics, which is characteristic of a mechanism involving the initial formation of a reversible enzyme-inhibitor complex before the irreversible inactivation step. nih.gov Kinetic analysis of this interaction has provided specific parameters that describe the binding affinity and the rate of inactivation.

Table 1: Kinetic Parameters for the Inactivation of S-adenosylhomocysteinase by 5'-[p-(Fluorosulfonyl)benzoyl]adenosine

| Parameter | Value | Conditions |

|---|---|---|

| Kd (Dissociation Constant) | 71.0 ± 7.7 µM | pH 8.25, 25°C |

| k (First-order Rate Constant of Inactivation) | 0.14 ± 0.01 min-1 | pH 8.25, 25°C |

Data sourced from PubMed. nih.gov

Competition experiments have shown that the substrate of the enzyme, adenosine, and a known competitive inhibitor, adenine, can protect the enzyme from inactivation by 5'-[p-(Fluorosulfonyl)benzoyl]adenosine. nih.gov This indicates that the inhibitor binds at or near the same site as the natural substrate.

While the sulfonyl fluoride moiety is a key feature in the design of such covalent inhibitors, the broader class of sulfonyl halides has been explored for the creation of inhibitor libraries. For instance, (chlorosulfonyl)benzenesulfonyl fluorides have been used to generate libraries of covalent fragments for screening against enzymes like trypsin. nih.gov This highlights the general utility of the sulfonyl halide functional group in the development of enzyme inhibitors.

Applications in Advanced Organic Synthesis

Catalytic Reactions Involving 4-(Fluorosulfonyl)benzoyl chloride

While not typically a catalyst itself, this compound is a critical reactant in several catalytically driven processes. Its participation is central to the efficiency of modern polymerization reactions, particularly SuFEx click chemistry. These reactions rely on specific catalysts to proceed efficiently.

Recent advancements have identified a new class of catalysts that significantly accelerate SuFEx reactions. lbl.gov For instance, the coupling of alcohols with SuFExable hubs is effectively catalyzed by 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), which works in synergy with hexamethyldisilazane (B44280) (HMDS). cshl.edu This system allows for lower catalyst loadings (1.0–20 mol%) compared to previously dominant catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). cshl.edu The bifluoride salt has also been identified as an effective catalyst that can make the previously slow polymerization "click" into action, achieving remarkable conversion rates. lbl.gov

Table 1: Catalytic Systems for Reactions Involving Sulfonyl Fluorides

| Catalyst System | Reactants | Key Advantages | Source(s) |

|---|---|---|---|

| BTMG / HMDS | Aryl/Alkyl Alcohols + SuFEx Hubs | Circumvents the need for silyl (B83357) ether substrates, low catalyst loading, rapid reaction. | cshl.edu |

| Bifluoride Salt | Ethenesulfonyl fluoride-amine/aniline + Bisphenol ether | High efficiency (99% conversion in <1 hr), requires 100-1000x less catalyst than other methods. | lbl.gov |

These catalytic methods are crucial for activating the otherwise stable S-F bond of the sulfonyl fluoride (B91410) group, enabling its use in modular synthesis. cshl.edu

Role in Polymer Chemistry and Materials Science

The compound's most significant impact is in polymer chemistry and materials science, where it functions as a key building block for high-performance polymers. lbl.gov The development of SuFEx click chemistry, a concept introduced by Nobel Laureate K. Barry Sharpless, has positioned sulfonyl fluorides as essential connectors for creating long-chain polymers like polysulfates and polysulfonates. lbl.govnih.gov These materials are explored as robust alternatives to conventional polymers such as polycarbonates, which are used in products ranging from water bottles to medical devices. lbl.gov

The modification of polymer surfaces is critical for applications requiring enhanced biocompatibility, controlled wettability, or specific binding capabilities. researchgate.netnih.govmdpi.com The reactive nature of the sulfonyl chloride and acyl chloride moieties in this compound makes it an ideal candidate for surface functionalization.

A closely related compound, 4-fluorobenzenesulfonyl chloride, has been demonstrated as an excellent activating agent for covalently attaching biological molecules to solid supports. It reacts with hydroxyl groups on polymeric carriers like polystyrene and cellulose (B213188) to form highly reactive 4-fluorobenzenesulfonate leaving groups. This process enables the stable immobilization of enzymes and antibodies, highlighting a key application for sulfonyl halides in materials science. Given the similar reactivity of the sulfonyl halide group, this compound can be expected to perform comparably in activating surfaces for subsequent modification.

This compound is eminently suitable for click chemistry, a class of reactions known for being rapid, efficient, and highly specific. sigmaaldrich.comsigmaaldrich.com It is a prime reagent for SuFEx reactions, which connect molecules reliably with sulfate (B86663) or sulfonate linkers. lbl.govnih.gov This methodology allows for the synthesis of well-defined, functional polymers with precise control over their structure and composition. nih.gov

The versatility of the SuFEx process enables the creation of a wide variety of main-chain polymer structures by selecting different starting monomers. nih.gov For example, AB-type monomers containing both an amine and a sulfonyl fluoride group can be polymerized efficiently. nih.gov Research has shown that the resulting polysulfates and polysulfonates can even form organized helical structures, demonstrating the high degree of conformational control offered by the SuFEx reaction. nih.gov This robust platform is powerful for post-polymerization modifications, providing access to new materials with tailored properties. lbl.govnih.gov

Strategic Building Block for Heterocycle Synthesis

Beyond polymer science, this compound serves as a strategic building block in the synthesis of complex organic molecules, including heterocycles. Its bifunctional nature allows it to bridge different parts of a molecule or introduce the critical sulfonyl fluoride "warhead" for covalent inhibition of biological targets.

A notable application is its use as a chemical reagent in the multi-step synthesis of an irreversible adenosine (B11128) A1 antagonist, 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine. sigmaaldrich.comscbt.com In this synthesis, the acyl chloride end of the molecule can react with a hydroxyl group to form an ester linkage, while the fluorosulfonyl group remains available for interaction with the biological target. This exemplifies its role in creating complex, biologically active heterocyclic compounds.

Novel Synthetic Pathways for Sulfonyl Fluorides

The growing importance of sulfonyl fluorides in fields like drug discovery and materials science has spurred the development of new and efficient synthetic methods. nih.gov These pathways are crucial for producing key intermediates like this compound. Traditional methods often start from sulfonyl chlorides, but modern approaches utilize a wider range of precursors.

Recent innovations include the synthesis of sulfonyl fluorides from:

Sulfonyl Hydrazides : A simple and rapid method involves reacting sulfonyl hydrazides with N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) to generate the corresponding sulfonyl halides under mild conditions. nih.gov

Aryl Diazonium Salts : One reported synthesis of this compound itself proceeds from 4-aminobenzoic acid. The amino group is converted to a diazonium salt, which is then subjected to sulfo-fluorination, followed by conversion of the carboxylic acid to an acyl chloride using thionyl chloride. chemicalbook.com

4-Fluorotoluene : A patented method for the related 4-fluorobenzoyl chloride involves the ultraviolet-catalyzed chlorination of 4-fluorotoluene, followed by a hydrolysis reaction using a composite catalyst of ferric trichloride (B1173362) and zinc chloride. google.com While this produces a related compound, it demonstrates industrial-scale synthetic strategies for functionalized benzoyl chlorides.

These novel pathways provide efficient and often milder routes to access important building blocks like this compound, which can then be used in the applications described above or to synthesize other complex sulfonyl fluoride derivatives. nih.gov

Future Directions and Emerging Research Avenues

Sustainable Synthesis Approaches for 4-(Fluorosulfonyl)benzoyl chloride and Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For sulfonyl fluorides, traditional syntheses often rely on hazardous reagents or harsh conditions, such as the use of highly toxic and difficult-to-handle SO₂F₂ gas or KHF₂. eurekalert.org Research is now pivoting towards greener alternatives.

A significant advancement is the use of water as a reaction medium, which is considered an environmentally friendly and economical solvent. digitellinc.com Surfactant-based catalytic systems have been developed that enable nucleophilic fluorination of sulfonyl chlorides in water, achieving good conversions to the desired sulfonyl fluorides (up to 93%). digitellinc.com Another green approach involves reacting thiols or disulfides with SHC5® (a highly reactive and easily handled reagent) and potassium fluoride (B91410) (KF). eurekalert.orgasiaresearchnews.comsciencedaily.com This method is notable for producing only non-toxic sodium and potassium salts as by-products, minimizing environmental impact. eurekalert.orgasiaresearchnews.comsciencedaily.com

Other sustainable strategies focus on using stable and readily available starting materials. Efficient, environmentally friendly protocols have been developed for synthesizing sulfonyl fluorides from stable substrates like disulfides or thiols, using potassium fluoride as the sole fluorine source and a green oxidant such as NaOCl·5H₂O. figshare.com A facile cascade process has also been developed to directly transform abundant and inexpensive sulfonates or sulfonic acids into valuable sulfonyl fluorides under mild conditions. rsc.org These methods reduce reliance on less stable sulfonyl chloride intermediates, which are prone to non-selective side reactions. rsc.org

Table 1: Comparison of Sustainable Synthesis Methods for Sulfonyl Fluorides

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

|---|---|---|---|

| Aqueous Fluorination | Sulfonyl Chlorides | Surfactant-based catalyst, Water | Uses green solvent, economical. digitellinc.com |

| SHC5®/KF Method | Thiols, Disulfides | SHC5®, Potassium Fluoride (KF) | Safe, cost-effective, non-toxic by-products. asiaresearchnews.comsciencedaily.com |

| One-Pot Oxidation/Fluorination | Disulfides, Thiols | NaOCl·5H₂O, Potassium Fluoride (KF) | Uses stable substrates, green oxidant. figshare.com |

| Cascade from Sulfonates | Sulfonates, Sulfonic Acids | TMAC catalyst, mild conditions | Uses abundant starting materials. rsc.org |

Integration with Flow Chemistry and Automation in Synthesis

Flow chemistry and automation offer significant advantages over traditional batch processing, including improved safety, consistency, scalability, and space-time yield. researchgate.netmdpi.com The synthesis of sulfonyl halides, which can be hazardous due to reactive reagents and exothermic reactions, is particularly well-suited for this technology. researchgate.netmdpi.com

Continuous systems using multiple continuous stirred-tank reactors (CSTRs) and automated process controls have been successfully designed for the multi-hundred-gram production of aryl sulfonyl chlorides. researchgate.netmdpi.com Careful equipment selection, process monitoring, and automation are crucial for safely handling reagents like chlorosulfonic acid. researchgate.netmdpi.com These principles are directly applicable to the industrial-scale synthesis of this compound. Furthermore, photoredox-catalyzed methods for preparing alkyl sulfonyl fluorides have been scaled up using a cascade of CSTRs, demonstrating the synergy between modern synthetic methods and flow technology. organic-chemistry.org

Automated synthesis is also crucial in radiochemistry, where speed and remote handling are essential. A fully automated, remotely-controlled synthesis of 4-[¹⁸F]fluorobenzylamine from 4-[¹⁸F]fluorobenzonitrile has been developed, highlighting the potential for producing ¹⁸F-labeled derivatives of this compound for applications in positron emission tomography (PET). nih.gov

Exploration of New Catalytic Systems for Transformations

The development of novel catalytic systems is expanding the toolbox for synthesizing and transforming sulfonyl fluorides. Intense efforts have been focused on developing alternative routes that avoid the traditional reliance on S(VI) precursors and allow for the use of readily available starting materials. acs.org

Recent breakthroughs include:

Bismuth Catalysis : A unique Bi(III)-catalyzed conversion of (hetero)aryl boronic acids to their corresponding sulfonyl fluorides has been developed. acs.org This system operates through organometallic elementary steps without changing the bismuth oxidation state and shows broad functional group tolerance under mild conditions. acs.org

Organocatalysis : A broad-spectrum catalytic amidation of sulfonyl fluorides has been achieved using a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives. nih.govchemrxiv.org This method is highly efficient, even for sterically hindered substrates, and requires very low catalyst loading (as low as 0.02 mol%), making it suitable for large-scale synthesis. nih.govchemrxiv.org

Photoredox Catalysis : Mild and scalable preparations of alkyl sulfonyl fluorides from alkyl bromides and alcohols are now possible through photoredox catalysis, which enables halogen atom transfer followed by SO₂ capture and fluorination. organic-chemistry.org

Sandmeyer-type Reactions : A Sandmeyer-type reaction using DABSO as a stable SO₂ surrogate allows for the synthesis of sulfonyl chlorides from feedstock anilines with a copper catalyst. organic-chemistry.org

These emerging catalytic systems offer milder reaction conditions, broader substrate scopes, and improved efficiency, paving the way for more versatile syntheses of this compound and its derivatives.

Table 2: Emerging Catalytic Systems for Sulfonyl Fluoride Synthesis

| Catalytic System | Precursors | Key Features |

|---|---|---|

| Bismuth(III) Catalysis | (Hetero)aryl boronic acids | Redox-neutral organometallic steps, mild conditions. acs.org |

| Organocatalysis (HOBt) | Sulfonyl fluorides, Amines | Catalytic amidation, low catalyst loading, efficient for hindered substrates. nih.govchemrxiv.org |

| Photoredox Catalysis | Alkyl bromides/alcohols | Mild conditions, scalable via flow chemistry. organic-chemistry.org |

| Copper Catalysis | Anilines, DABSO (SO₂ surrogate) | Sandmeyer-type reaction for sulfonyl chloride synthesis. organic-chemistry.org |

Expanding Applications in Targeted Chemical Biology Tools and Probe Development

The sulfonyl fluoride moiety is a privileged electrophile in chemical biology, valued for its unique balance of stability and reactivity under physiological conditions. nih.gov This has led to its widespread use in creating covalent inhibitors and biological probes. nih.gov this compound, with its dual reactivity, is an attractive building block for developing sophisticated chemical biology tools.

Sulfonyl fluorides are key components in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful method for rapidly and selectively connecting molecules. eurekalert.orgeurekalert.orgbohrium.comsigmaaldrich.com This "connective" chemistry is extensively used in drug discovery and for developing probes. bohrium.comsigmaaldrich.com For instance, this compound has been used as a reagent to synthesize an irreversible adenosine (B11128) A1 antagonist, demonstrating its utility in creating targeted therapeutics. scbt.comsigmaaldrich.com

The development of covalent inhibitors is a major area of application. wuxiapptec.com Covalent drugs can offer improved potency and prolonged pharmacodynamic effects compared to non-covalent counterparts. wuxiapptec.com The sulfonyl fluoride group acts as a "warhead" that can form a stable covalent bond with specific amino acid residues (like lysine (B10760008) or tyrosine) within a protein's binding pocket. nih.govnih.gov Libraries of sulfonyl fluoride-containing fragments have been synthesized and screened to identify new covalent inhibitors for enzymes such as serine proteases. nih.gov

Arylfluorosulfates have recently emerged as alternative latent electrophiles that offer a different reactivity profile, selectively labeling tyrosine and lysine residues under specific conditions, which minimizes off-target reactions. nih.gov The principles learned from both sulfonyl fluorides and arylfluorosulfates will continue to drive the design of next-generation probes and targeted covalent inhibitors, with this compound serving as a versatile scaffold for their construction.

常见问题

Basic Research Questions

Q. What are the recommended handling and storage protocols for 4-(Fluorosulfonyl)benzoyl chloride to ensure safety and stability?

- Methodological Answer : Due to its corrosive nature and moisture sensitivity, handle under inert atmosphere (e.g., nitrogen or argon) using impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles. Store in moisture-resistant containers at temperatures below 25°C, away from water sources. Conduct all operations in a fume hood to avoid inhalation of vapors. Pre-check gloves for integrity before use, as degradation can occur with prolonged exposure to reactive chlorides .

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

- Methodological Answer : The compound is synthesized via chlorination of 4-(fluorosulfonyl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A typical procedure involves refluxing the carboxylic acid with excess SOCl₂ under anhydrous conditions for 4–6 hours, followed by distillation to isolate the product. Catalytic dimethylformamide (DMF) may accelerate the reaction. Confirm completion via FTIR (disappearance of -COOH peak at ~1700 cm⁻¹) .

Q. How does this compound react with primary amines, and what analytical methods validate the products?

- Methodological Answer : The compound reacts exothermically with primary amines to form sulfonamide derivatives. For example, mix equimolar amounts of the amine and acyl chloride in dry dichloromethane at 0°C, followed by gradual warming to room temperature. Monitor the reaction via TLC (silica gel, hexane/ethyl acetate). Confirm sulfonamide formation using ¹H NMR (disappearance of -SO₂Cl proton signals) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .

Q. What personal protective equipment (PPE) is critical when working with this compound?

- Methodological Answer : Essential PPE includes acid-resistant lab coats, nitrile gloves (tested for compatibility with chlorides), sealed chemical goggles, and full-face shields. Use respirators with organic vapor cartridges if ventilation is inadequate. Conduct regular PPE inspections for tears or degradation .

Q. How can researchers mitigate hydrolysis of this compound during experimental workflows?

- Methodological Answer : Pre-dry glassware at 120°C, use anhydrous solvents (e.g., THF or DCM dried over molecular sieves), and maintain an inert atmosphere. Add molecular sieves (3Å) to reaction mixtures to scavenge trace moisture. Quench residual acyl chloride post-reaction with chilled sodium bicarbonate to prevent uncontrolled hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound with >90% yield?

- Methodological Answer : Optimize stoichiometry (1:3 molar ratio of benzoic acid to SOCl₂), use catalytic DMF (1 mol%), and reflux at 70°C for 5 hours. Distill under reduced pressure (15 mmHg) to isolate the product. Purity is enhanced via recrystallization in hexane. Validate yield gravimetrically and purity via GC-MS (retention time comparison with standards) .

Q. What challenges arise in characterizing this compound via NMR, and how can they be addressed?

- Methodological Answer : The compound’s electron-withdrawing fluorosulfonyl group deshields adjacent protons, causing complex splitting patterns. Use high-field NMR (≥400 MHz) in deuterated chloroform with tetramethylsilane (TMS) as an internal standard. For ¹⁹F NMR, reference CFCl₃ to confirm the -SO₂F group’s presence. Suppress moisture by sealing NMR tubes under argon .

Q. What role does this compound play in synthesizing block copolymers?

- Methodological Answer : It acts as an initiator in anionic polymerization. For example, react with Grignard reagents (e.g., benzyl magnesium bromide) to generate benzylzinc complexes, which initiate styrene polymerization. Monitor polymer growth via GPC and confirm block structure using MALDI-TOF mass spectrometry .

Q. How can researchers resolve contradictions in reported reactivity of this compound with alcohols?

- Methodological Answer : Discrepancies may arise from solvent polarity or steric effects. Systematically test reactivity in aprotic solvents (e.g., THF vs. DMF) using primary, secondary, and tertiary alcohols. Analyze esterification efficiency via ¹H NMR integration of ester carbonyl peaks (~1740 cm⁻¹ in FTIR). Publish reproducibility protocols to clarify optimal conditions .

Q. What strategies enhance the stability of this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。